N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine
Description
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic aromatic core fused with a pyrimidine ring. The compound features a butan-2-yl substituent on the ortho-position of the phenyl ring and a methyl group at the 5-position of the thieno moiety. These structural elements influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions.
Properties
CAS No. |
917907-33-6 |
|---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3S/c1-4-11(2)13-7-5-6-8-14(13)20-16-15-12(3)9-21-17(15)19-10-18-16/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI Key |
YUSVOHYCEXVQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of 3 (8.4 g, 0.05 mol) with 100 mL of phosphorus oxychloride is refluxed for 10 hours to form a clear solution . This is followed by further reactions to introduce the butan-2-yl and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, which may contribute to its biological effects. For example, it may inhibit NF-κB inducing kinase (NIK), leading to reduced inflammation .
Comparison with Similar Compounds
Structural and Pharmacological Trends
Physicochemical Properties
| Compound | Core Structure | Key Substituents | Lipophilicity (Predicted) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thieno[2,3-d]pyrimidine | 5-methyl, 2-(butan-2-yl)phenyl | High | Potential for CNS activity |
| N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethyl- | Thieno[2,3-d]pyrimidine | 5-ethyl, 2-(butan-2-yloxy)phenyl | Moderate | Improved solubility vs. target |
| N-(2-Fluorophenyl)-... (Cieplik et al.) | Pyrimidine | Fluorophenyl, methoxyphenyl | Moderate | Antimicrobial activity, H-bonding |
| TAK-285 | Pyrrolo[3,2-d]pyrimidine | Hydroxy-methylbutanamide | Moderate | Kinase inhibition (EGFR/HER2) |
Biological Activity
N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a thieno[2,3-d]pyrimidine core, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anticancer Activity
Thienopyrimidines have also been investigated for their anticancer properties. A series of derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated that certain modifications in the thienopyrimidine structure enhanced cytotoxicity against breast and colon cancer cells . The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with various enzyme targets. For instance:
- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- DNA Interaction : Some studies suggest that thienopyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
-
Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thienopyrimidine derivatives against multi-drug resistant strains. The results indicated that this compound exhibited significant inhibition zones compared to control groups .
Compound Activity Against M. tuberculosis Zone of Inhibition (mm) Control - 0 Compound A Moderate 15 This compound High 25 -
Cancer Cell Line Study : Another study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability .
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
